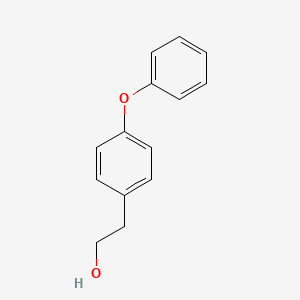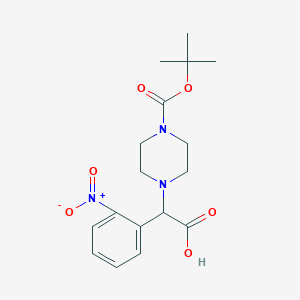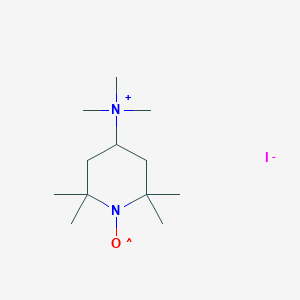
Trifluoroacétate d'indium(III)
Vue d'ensemble
Description
Indium trifluoroacetate is a coordination compound with the chemical formula In(CF₃COO)₃. It is a metal-organic compound where indium is coordinated with trifluoroacetate ligands. This compound is known for its applications in various fields, including materials science, catalysis, and as a precursor in chemical vapor deposition processes.
Applications De Recherche Scientifique
Indium trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of indium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of thin films and coatings through chemical vapor deposition processes.
Mécanisme D'action
Target of Action
Indium trifluoroacetate, like other trifluoroacetate compounds, primarily targets the liver in mammals . The liver is a vital organ that plays a crucial role in detoxification, protein synthesis, and the production of biochemicals necessary for digestion .
Mode of Action
The interaction of Indium trifluoroacetate with its primary target, the liver, results in mild liver hypertrophy . This is a condition characterized by an increase in the size of the liver cells, leading to an enlargement of the liver . Biomarker analyses indicate that trifluoroacetate is a weak peroxisome proliferator in rats . Peroxisomes are small, membrane-enclosed organelles that contain enzymes involved in a variety of metabolic reactions, including several aspects of energy metabolism .
Biochemical Pathways
It is known that trifluoroacetate compounds can interfere with the normal functioning of peroxisomes . This could potentially affect various metabolic processes, including lipid metabolism, and the breakdown of certain types of amino acids .
Pharmacokinetics
It is known that indium-111, a radioisotope of indium, is suitable for vectors with longer pharmacokinetic profiles
Result of Action
The primary molecular and cellular effect of Indium trifluoroacetate’s action is the induction of mild liver hypertrophy . This enlargement of the liver is due to an increase in the size of the liver cells . The effects of trifluoroacetate on the liver are generally mild, even at high doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Indium trifluoroacetate. For example, trifluoroacetate is a known and persistent pollutant in the environment . It is highly water-soluble and can be present in water bodies at low concentrations .
Analyse Biochimique
Biochemical Properties
Indium trifluoroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indium trifluoroacetate has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation . These interactions can modulate the activity of PPARs, leading to changes in gene expression and metabolic processes.
Cellular Effects
Indium trifluoroacetate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indium trifluoroacetate can activate signaling pathways involved in oxidative stress response, leading to the upregulation of antioxidant enzymes . Additionally, it can alter the expression of genes related to lipid metabolism, thereby impacting cellular lipid homeostasis.
Molecular Mechanism
The molecular mechanism of indium trifluoroacetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indium trifluoroacetate can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions. Furthermore, indium trifluoroacetate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium trifluoroacetate can be synthesized through the reaction of indium oxide or indium hydroxide with trifluoroacetic acid. The reaction typically occurs under reflux conditions, where the indium source is dissolved in an excess of trifluoroacetic acid, followed by heating to facilitate the reaction. The general reaction is as follows:
In2O3+6CF3COOH→2In(CF3COO)3+3H2O
Industrial Production Methods: In an industrial setting, the production of indium trifluoroacetate may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Indium trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands in coordination chemistry.
Decomposition Reactions: Upon heating, indium trifluoroacetate can decompose to form indium oxide and release trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: These reactions often require the presence of other ligands and may be facilitated by solvents such as acetonitrile or dichloromethane.
Decomposition Reactions: Typically occur at elevated temperatures, often in the range of 200-400°C.
Major Products Formed:
Substitution Reactions: Formation of new indium complexes with different ligands.
Decomposition Reactions: Formation of indium oxide and trifluoroacetic acid.
Comparaison Avec Des Composés Similaires
Silver Trifluoroacetate (Ag(CF₃COO)): Similar in structure but contains silver instead of indium.
Copper Trifluoroacetate (Cu(CF₃COO)₂): Contains copper and is used in similar applications such as catalysis and material synthesis.
Uniqueness of Indium Trifluoroacetate: Indium trifluoroacetate is unique due to the specific properties of indium, such as its ability to form stable complexes and its applications in electronics and optoelectronics. The trifluoroacetate ligands also impart unique reactivity and stability to the compound, making it suitable for various specialized applications.
Indium trifluoroacetate continues to be a compound of interest in both academic and industrial research due to its versatile applications and unique chemical properties.
Propriétés
IUPAC Name |
indium(3+);2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.In/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDNAHLDDUCBMP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9InO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379413 | |
| Record name | Indium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36554-90-2 | |
| Record name | Indium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)









